1-Cyclopropyl-1-phenylmethanamine hydrochloride

Aqueous solubility Hydrochloride salt Biological assay

Ensure experimental reproducibility with this certified ≥98% pure hydrochloride salt. Its enhanced aqueous solubility over the free base eliminates the need for co-solvents, making it essential for reliable enzyme inhibition assays (PNMT, MAO). The rigid cyclopropyl moiety provides conformational constraint for SAR studies and metabolic stability optimization. Standardized analytical documentation (NMR, HPLC) guarantees batch-to-batch consistency for your medicinal chemistry campaigns.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 39959-72-3
Cat. No. B1279942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-phenylmethanamine hydrochloride
CAS39959-72-3
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=CC=C2)N.Cl
InChIInChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
InChIKeyQTUNRTDRPMOQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1-phenylmethanamine hydrochloride (CAS 39959-72-3) Technical Overview for Procurement Scientists


1-Cyclopropyl-1-phenylmethanamine hydrochloride (CAS 39959-72-3), also known as cyclopropyl(phenyl)methanamine hydrochloride or alpha-cyclopropylbenzylamine hydrochloride, is a hydrochloride salt of a cyclopropyl-substituted benzylamine derivative . Its molecular formula is C₁₀H₁₄ClN with a molecular weight of 183.68 g/mol . This compound belongs to the class of arylalkylamines and features a rigid cyclopropyl group attached to a phenyl-substituted methanamine core [1]. The hydrochloride salt form enhances aqueous solubility compared to its free base counterpart (CAS 23459-38-3), making it more suitable for biological assay preparation and formulation studies .

Why 1-Cyclopropyl-1-phenylmethanamine hydrochloride Cannot Be Substituted with Generic Analogs in Rigorous Applications


Generic substitution of 1-cyclopropyl-1-phenylmethanamine hydrochloride with its free base or other cyclopropyl benzylamine analogs introduces significant physicochemical and functional discrepancies that can compromise experimental reproducibility and downstream synthetic utility. The hydrochloride salt exhibits markedly enhanced aqueous solubility compared to the free base (CAS 23459-38-3), a critical parameter for biological assays requiring aqueous media without co-solvents that may interfere with target interactions [1]. Furthermore, the cyclopropyl substituent imparts distinct conformational rigidity and metabolic stability profiles compared to unsubstituted benzylamine (CAS 100-46-9) or N-methyl analogs (CAS 178177-09-8), directly influencing binding kinetics and enzyme inhibition potency . Without rigorous verification of salt form, chiral purity (racemic vs. enantiopure variants), and analytical certification, substituting this compound with an alternative may invalidate structure-activity relationship (SAR) studies or alter reaction outcomes in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for 1-Cyclopropyl-1-phenylmethanamine hydrochloride Procurement


Enhanced Aqueous Solubility Relative to Free Base for Biological Assay Compatibility

The hydrochloride salt form of 1-cyclopropyl-1-phenylmethanamine (CAS 39959-72-3) provides improved aqueous solubility compared to its free base counterpart, 1-cyclopropyl-1-phenylmethanamine (CAS 23459-38-3). This property is essential for preparing stock solutions in aqueous buffers without the use of organic co-solvents, which can denature proteins or interfere with target binding in biochemical assays [1]. Vendor guidelines specify that the hydrochloride salt may require brief heating to 37°C with ultrasonication to achieve full dissolution, and stock solutions stored at -80°C remain stable for up to 6 months [2].

Aqueous solubility Hydrochloride salt Biological assay

Cyclopropyl Substituent Confers Distinct Conformational Rigidity vs. Unsubstituted Benzylamine

The presence of the cyclopropyl group in 1-cyclopropyl-1-phenylmethanamine hydrochloride restricts conformational flexibility relative to unsubstituted benzylamine (CAS 100-46-9). This structural feature influences binding interactions with biological targets, particularly enzymes such as monoamine oxidase (MAO) and nicotinamide phosphoribosyltransferase (NAMPT), where cyclopropyl-containing amines can act as mechanism-based inhibitors [1]. The cyclopropyl ring limits the rotational freedom of the α-carbon, imposing a defined spatial orientation of the phenyl and amine moieties that can enhance target selectivity [2].

Conformational restriction Cyclopropyl group Medicinal chemistry

Racemic Mixture Offers Broader Synthetic Utility Compared to Single Enantiomers for Initial Screening

1-Cyclopropyl-1-phenylmethanamine hydrochloride is supplied as a racemic mixture, whereas alternative procurement options include enantiopure (R)- (CAS 434307-26-3) and (S)- (CAS 844470-80-0) forms. The racemic hydrochloride provides a cost-effective starting point for initial biological screening and synthetic methodology development. In contrast, enantiopure variants are typically reserved for advanced lead optimization where stereochemistry is confirmed to be essential for activity . The racemate's availability in >98% purity with full analytical characterization (NMR, HPLC) supports reproducible synthesis without the premium cost associated with chiral resolution .

Racemic mixture Chiral amine Synthetic building block

Certified Purity with Batch-Specific Analytical Data Ensures Reproducibility

Reputable vendors supply 1-cyclopropyl-1-phenylmethanamine hydrochloride with certified purity of ≥98% and provide batch-specific analytical data including NMR, HPLC, and GC spectra . This level of documentation is not universally available for all cyclopropyl benzylamine analogs, particularly those from non-specialist suppliers. The availability of certificate of analysis (CoA) and supporting spectral data directly supports compliance with ISO 9001 quality management standards for pharmaceutical R&D .

Analytical certification QC/QA Reproducibility

Recommended Application Scenarios for 1-Cyclopropyl-1-phenylmethanamine hydrochloride Based on Verified Evidence


In Vitro Enzyme Inhibition Assays Requiring Aqueous Solubility

The hydrochloride salt form of 1-cyclopropyl-1-phenylmethanamine is ideally suited for in vitro enzyme inhibition studies, particularly those targeting phenylethanolamine N-methyltransferase (PNMT) or monoamine oxidase (MAO), where aqueous solubility without co-solvents is critical to avoid enzyme denaturation or activity interference . Stock solutions prepared in aqueous buffer according to vendor guidelines ensure consistent compound delivery and reliable IC₅₀ determination [1].

Medicinal Chemistry SAR Exploration of Cyclopropylamine Pharmacophores

This compound serves as a foundational building block in medicinal chemistry campaigns aimed at exploring the structure-activity relationships (SAR) of cyclopropyl-containing amines. Its rigid cyclopropyl moiety provides a defined conformational constraint that is valuable for probing binding site topology and for improving metabolic stability in lead optimization programs .

Synthetic Methodology Development and Chiral Amine Synthesis

The racemic hydrochloride is an excellent substrate for developing and validating new synthetic methodologies, including asymmetric amination protocols or chiral resolution techniques. Its availability in high purity with full analytical characterization supports reproducible reaction development before transitioning to enantiopure variants for advanced preclinical studies .

Pharmaceutical Process Chemistry and Quality Control Reference Standard

With its certified purity of ≥98% and comprehensive analytical documentation (NMR, HPLC, GC), this compound can be employed as a reference standard in pharmaceutical quality control laboratories. Its ISO-compliant supply chain and batch-specific certificates of analysis ensure traceability and regulatory acceptance in analytical method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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